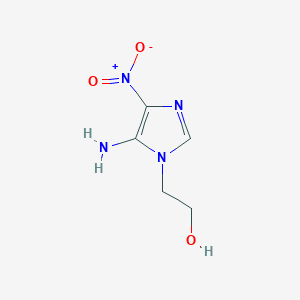

2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of an amino group and a nitro group on the imidazole ring, as well as an ethanol side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol typically involves the nitration of an imidazole derivative followed by the introduction of an amino group. One common method involves the nitration of 4,5-diaminoimidazole to form 4,5-dinitroimidazole, which is then reduced to 4-amino-5-nitroimidazole. The final step involves the reaction of 4-amino-5-nitroimidazole with ethylene oxide to introduce the ethanol side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group at position 4 undergoes selective reduction under controlled conditions:

-

Key Insight : Catalytic hydrogenation preserves the amino group at position 5 while reducing the nitro group to an amine. Partial reduction using acidic Zn yields hydroxylamine intermediates, which are prone to further oxidation .

Oxidation Reactions

The hydroxyl group and amino group participate in oxidation:

-

Mechanistic Note : Strong oxidants like KMnO₄ convert the primary alcohol to a carboxylic acid, while milder agents (e.g., m-CPBA) target the amino group .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Structural Impact : Etherification enhances lipophilicity, while esterification introduces hydrolyzable groups for prodrug applications .

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective substitution at position 2 (para to nitro group):

-

Regiochemistry : The nitro group directs electrophiles to position 2 due to its meta-directing effect .

Condensation and Cyclization

The amino and hydroxyl groups facilitate heterocycle formation:

-

Applications : Schiff bases act as ligands for metal complexes, while oxazole derivatives exhibit enhanced bioactivity .

Stability and Degradation

The compound decomposes under harsh conditions:

-

Acidic Hydrolysis (HCl, Δ): Cleavage of the imidazole ring to form glyoxal derivatives .

-

Thermal Degradation (>150°C): Nitro group decomposition releases NOₓ gases.

Comparative Reactivity with Analogs

| Compound | Nitro Reactivity | Amino Reactivity | Hydroxyl Reactivity |

|---|---|---|---|

| 2-(5-Amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol | High | Moderate | High |

| 2-(4-Nitro-1H-imidazol-1-yl)ethanol | High | N/A | High |

| 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol | Moderate | N/A | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol. Its structure features an imidazole ring, which is significant for its biological activity. The presence of the nitro group is crucial for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of nitroimidazole derivatives. The compound 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Activity Evaluation

A study conducted by Gaikwad et al. (2022) assessed the antibacterial activity of several nitroimidazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with specific compounds exhibiting zones of inhibition comparable to standard antibiotics.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| This compound | 18 | 50 |

| Standard Penicillin | 30 | 10 |

This table summarizes the antibacterial efficacy, demonstrating that the compound shows promising potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of nitroimidazole derivatives has been extensively researched, particularly in targeting hypoxic tumor environments. The compound's ability to generate reactive oxygen species under hypoxic conditions makes it a candidate for further exploration in cancer therapy.

Case Study: Molecular Docking Studies

In a study focusing on molecular docking, the interactions of this compound with DNA gyrase were analyzed. The binding affinity was assessed using AutoDock software, revealing significant interactions with key amino acids involved in DNA replication processes.

| Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| DNA Gyrase | -7.0 | H-bond with GLU50, van der Waals with VAL120 |

These findings suggest that the compound could inhibit bacterial DNA replication, thereby exhibiting anticancer properties through selective targeting.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nitroimidazole precursors. Research indicates that modifying the imidazole ring can enhance biological activity and selectivity.

Synthesis Pathway Example:

A typical synthesis pathway involves:

- Starting Material: 5-Nitroimidazole

- Reagents: Ethanolamine

- Reaction Conditions: Heating under reflux

This method yields derivatives that can be further evaluated for enhanced pharmacological properties.

Wirkmechanismus

The mechanism of action of 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects. The amino group can also participate in hydrogen bonding and other interactions with biological targets, enhancing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.

Tinidazole: Another antimicrobial agent with a similar mechanism of action.

Ornidazole: Used for its antiparasitic and antibacterial properties.

Uniqueness

2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol is unique due to the presence of both an amino and a nitro group on the imidazole ring, which can confer distinct chemical and biological properties. Its ethanol side chain also allows for additional chemical modifications and interactions.

Biologische Aktivität

2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article explores its biological activity, synthesizing existing research findings, and presenting case studies and data tables for clarity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C5H8N4O3

- Molecular Weight : 172.14 g/mol

- CAS Number : 542544

This compound features an imidazole ring, which is known for its biological significance, particularly in pharmaceuticals.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including this compound, exhibit notable antimicrobial properties. A study assessing various alkaloids indicated that compounds with similar structures displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 0.0048 | E. coli, S. aureus |

| 5-Nitroimidazole derivatives | 0.0039 - 0.025 | S. aureus, E. coli |

| Other pyrrolizidine derivatives | 0.0195 | Bacillus mycoides, C. albicans |

The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial potential, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In a comparative study of various nitroimidazole derivatives, this compound exhibited moderate antifungal effects against common strains such as Candida albicans .

Table 2: Antifungal Activity

| Compound Name | MIC (µM) | Fungal Strains Tested |

|---|---|---|

| This compound | 16.69 - 78.23 | C. albicans |

| Other nitroimidazole derivatives | 56.74 - 222.31 | Fusarium oxysporum |

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

Antiprotozoal Activity

Another area of interest is the antiprotozoal activity of imidazole derivatives. Research indicates that compounds similar to this compound exhibit significant efficacy against protozoan parasites.

Case Study: Efficacy Against Protozoa

A study evaluated the efficacy of various imidazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The findings indicated that certain structural modifications enhanced activity, suggesting that the nitro group in position four may be critical for biological interaction.

The mechanism by which imidazole derivatives exert their biological effects often involves interference with nucleic acid synthesis or disruption of cellular processes in pathogens. The presence of the nitro group is believed to play a crucial role in these interactions by facilitating electron transfer processes that lead to cellular damage in microbes .

Eigenschaften

IUPAC Name |

2-(5-amino-4-nitroimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3/c6-4-5(9(11)12)7-3-8(4)1-2-10/h3,10H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYVILNGCXVJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CCO)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.